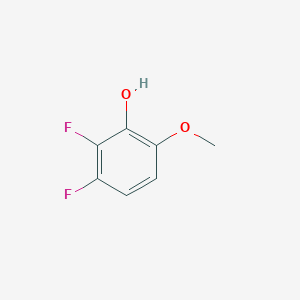

2,3-Difluoro-6-methoxyphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-difluoro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMXTCQIQIJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390867 | |

| Record name | 2,3-Difluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186306-70-7 | |

| Record name | 2,3-Difluoro-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2,3-Difluoro-6-methoxyphenol

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-Difluoro-6-methoxyphenol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to offer a robust and scientifically grounded forecast of its spectral characteristics. This information is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the known effects of hydroxyl, methoxy, and fluorine substituents on the chemical shifts and coupling constants of aromatic systems.

Proposed NMR Data Acquisition Protocol

A standard approach to acquiring high-quality NMR data for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are generally short.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the hydroxyl proton, one for the methoxy protons, and two for the aromatic protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H-4 | 6.8 - 7.1 | ddd | 1H | Proton ortho to a fluorine and meta to a fluorine and the methoxy group. |

| Aromatic H-5 | 6.6 - 6.9 | ddd | 1H | Proton meta to the hydroxyl and methoxy groups and ortho to a fluorine. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s | 3H | Protons of the methoxy group. |

| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | br s | 1H | Proton of the hydroxyl group. The chemical shift is dependent on concentration and solvent. |

Causality Behind Predictions:

-

The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing and coupling effects of the fluorine atoms.

-

The multiplicity of the aromatic protons will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

-

The methoxy group protons are expected to be a singlet as there are no adjacent protons.

-

The hydroxyl proton typically appears as a broad singlet and its chemical shift is highly variable.

An In-Depth Technical Guide to 2,3-Difluoro-6-methoxyphenol (CAS 186306-70-7): Properties and Applications in Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Phenolic Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast arsenal of fluorinated synthons, 2,3-difluoro-6-methoxyphenol (CAS 186306-70-7) emerges as a versatile and highly valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, and, most critically, its application in the synthesis of complex, high-value active pharmaceutical ingredients (APIs), exemplified by the development of the HIF-2α inhibitor, Belzutifan.

Core Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in multi-step synthesis. This section details the known physicochemical and spectroscopic data for this compound.

Structural and General Properties

| Property | Value | Source(s) |

| CAS Number | 186306-70-7 | [1] |

| Molecular Formula | C₇H₆F₂O₂ | [2] |

| Molecular Weight | 160.12 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Not widely available | |

| Appearance | Not specified, likely a solid | |

| Primary Use | Intermediate in pharmaceutical and agrochemical synthesis | [1] |

Predicted Spectroscopic and Physicochemical Data

While extensive experimental data for this specific compound is not publicly available, computational predictions and data from closely related analogues provide valuable insights.

| Parameter | Predicted Value | Source |

| XlogP | 1.7 | [2] |

| Monoisotopic Mass | 160.03358 Da | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Predicted Mass Spectrometry Data (PubChemLite) [2]

| Adduct | m/z |

| [M+H]⁺ | 161.04086 |

| [M+Na]⁺ | 183.02280 |

| [M-H]⁻ | 159.02630 |

Synthesis and Reactivity: A Chemist's Perspective

This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry. While a specific, published synthesis for this exact molecule is not readily found, its structure suggests a logical retrosynthetic approach based on the chemistry of fluorinated aromatics.

Plausible Synthetic Routes

A likely synthetic strategy would involve the selective functionalization of a more readily available difluoroanisole precursor. For instance, a plausible route could be analogous to the synthesis of 2,3-difluoro-6-methoxybenzaldehyde, which involves the directed ortho-metalation of 3,4-difluoroanisole followed by quenching with an appropriate electrophile.

Caption: Belzutifan inhibits the dimerization of HIF-2α and HIF-1β.

Synthetic Strategy and the Role of the Difluoro-Phenolic Moiety

The synthesis of Belzutifan is a multi-step process that culminates in the formation of a complex indane core with an all-cis stereotriad. [3][4]A key fragment of the molecule is the 3-[(2,3-difluoro-...)oxy]-5-fluorobenzonitrile moiety. The construction of this diaryl ether is a critical step.

In a reported manufacturing process, the synthesis of the indanone core of Belzutifan starts from dihydrocoumarin. [4][5][6]This is then elaborated through several steps, including a bromination, a tandem lactone ring-opening/SNAAr reaction with 3,5-difluorobenzonitrile, a Friedel-Crafts cyclization, and a copper-mediated sulfonylation to build the core structure. [7][8]The final steps involve creating the three contiguous stereocenters on the indane ring. [3][9] The rationale for using a difluorinated phenol derivative in this synthesis is multi-faceted:

-

Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This leads to an improved pharmacokinetic profile.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the phenolic proton, which can be advantageous in certain coupling reactions.

-

Binding Affinity: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) within the binding pocket of the target protein, in this case, the PAS-B domain of HIF-2α, enhancing potency. [3] The development of Belzutifan from its predecessor, PT2385, involved changing a geminal difluoro group to the vicinal difluoro group found in Belzutifan. This structural modification resulted in enhanced potency, reduced lipophilicity, and significantly improved pharmacokinetic properties by attenuating the rate of glucuronidation. [10]

Experimental Protocols: Representative Synthetic Transformations

While the full synthesis of Belzutifan is complex and proprietary, the following are representative, literature-derived protocols for key transformations that would be relevant to the use of this compound.

Protocol: Nucleophilic Aromatic Substitution (SNAAr) for Diaryl Ether Formation

This generalized protocol is based on the common method for forming the diaryl ether linkage central to molecules like Belzutifan.

-

Reagents and Setup:

-

Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Add the fluorinated phenol (e.g., this compound, 1.0 eq), an activated aryl fluoride or chloride (1.0-1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP).

-

-

Reaction:

-

Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the reactivity of the substrates.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Diagram: General Workflow for SNAAr Reaction

Caption: Step-by-step workflow for a typical SNAAr diaryl ether synthesis.

Safety and Handling

As a laboratory chemical, this compound and its analogues should be handled with appropriate care. Based on safety data sheets for similar compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

Conclusion and Future Outlook

This compound (CAS 186306-70-7) represents a class of strategically important building blocks in modern pharmaceutical research. Its value lies not in any intrinsic biological activity of its own, but in the desirable physicochemical and pharmacokinetic properties it imparts to the final drug molecule. The successful development of Belzutifan, a first-in-class HIF-2α inhibitor, underscores the power of leveraging such fluorinated synthons to create metabolically robust and highly potent therapeutics. As drug discovery continues to tackle increasingly complex biological targets, the demand for well-designed, functionalized building blocks like this compound will undoubtedly grow, paving the way for the next generation of innovative medicines.

References

- 1. What is the mechanism of Belzutifan? [synapse.patsnap.com]

- 2. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material - American Chemical Society - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 10. 3-[(1 S,2 S,3 R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural and Reactive Landscape of 2,3-Difluoro-6-methoxyphenol

An In-depth Technical Guide to the Reaction Mechanisms of 2,3-Difluoro-6-methoxyphenol

This compound (CAS RN: 186306-70-7) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced materials, agrochemicals, and particularly, pharmaceuticals.[1] Its utility in drug discovery is notable, where it is often employed in the development of selective kinase inhibitors and other active pharmaceutical ingredients (APIs).[1] The molecule's reactivity is governed by the interplay of its four distinct substituents on the benzene ring: a hydroxyl group (-OH), a methoxy group (-OCH₃), and two fluorine atoms (-F) in ortho and meta positions relative to the hydroxyl group.

This guide provides an in-depth analysis of the core reaction mechanisms of this compound. We will explore how the electronic properties of its substituents dictate the regioselectivity and feasibility of key transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions targeting the hydroxyl and methoxy functional groups. The discussion is grounded in established principles and supported by detailed mechanistic diagrams and representative protocols to provide researchers and drug development professionals with actionable, field-proven insights.

Electrophilic Aromatic Substitution (SEAr): The Dominance of Activating Groups

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. The mechanism involves an initial attack by the electron-rich aromatic ring on an electrophile (E⁺), leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3] Aromaticity is then restored by the loss of a proton from the site of substitution.[2][4]

The regiochemical outcome of SEAr on this compound is dictated by the combined directing effects of its substituents.

Table 1: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Classification | Directing Effect | Mechanism of Influence |

| -OH | Strongly Activating | Ortho, Para | Strong π-donation (resonance) stabilizes the arenium ion.[5][6] |

| -OCH₃ | Strongly Activating | Ortho, Para | Strong π-donation (resonance) stabilizes the arenium ion.[5][7] |

| -F | Deactivating | Ortho, Para | Strong inductive electron withdrawal (-I) deactivates the ring, but lone pair π-donation (+R) directs ortho/para.[7] |

The hydroxyl and methoxy groups are powerful activating ortho, para directors that overwhelmingly govern the reaction's course.[5][7] They donate significant electron density into the ring via resonance, stabilizing the cationic intermediates formed during ortho and para attack. The fluorine atoms, while deactivating due to their high electronegativity, also direct ortho and para. In this molecule, the synergistic activation by the -OH and -OCH₃ groups makes the ring highly nucleophilic, particularly at positions C4 and C5, which are ortho or para to the activating groups.

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Experimental Protocol: Nitration

The nitration of phenols requires careful control of conditions to avoid oxidation. Dilute nitric acid is typically sufficient due to the high activation of the ring.[8]

-

Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid at 0 °C.

-

Reaction: Add a solution of dilute nitric acid (1.1 eq) in acetic acid dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting nitro-substituted product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Opposing Effects

In direct contrast to SEAr, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring.[9] The reaction requires the presence of a good leaving group (like a halogen) and is significantly accelerated by strong electron-withdrawing groups positioned ortho or para to that leaving group.[9][10] The mechanism proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11]

For this compound, the situation is complex. The activating -OH and -OCH₃ groups enrich the ring with electron density, making it inherently unreactive towards nucleophiles. However, fluorine is an excellent leaving group for SNAr reactions.[9] Therefore, SNAr is possible but typically requires forcing conditions (e.g., high temperature, strong nucleophile) or the prior installation of an electron-withdrawing group, such as a nitro group, to activate the system.[10][12][13] Studies on di- and tri-fluorinated benzaldehydes have shown that fluorine atoms para to strong electron-withdrawing groups can be displaced by nucleophiles like methoxide.[10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Methoxylation (Illustrative)

This protocol is based on analogous reactions where a fluorine atom on an activated ring is displaced.

-

Preparation: To a solution of an activated derivative of this compound (e.g., a nitro-substituted variant) (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add sodium methoxide (1.5 eq).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and quench by adding water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash chromatography.

Transformations of the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for further molecular elaboration. Its moderate acidity allows for deprotonation to form a potent nucleophile, which is the gateway to ether and ester formation.[6]

A. O-Alkylation (Williamson Ether Synthesis)

This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, followed by an SN2 reaction with an alkyl halide.

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: O-Methylation

-

Preparation: Suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF.

-

Reaction: Add methyl iodide (1.2 eq) to the suspension and heat the mixture to reflux.

-

Monitoring: Follow the reaction's progress by TLC.

-

Work-up: After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry, and evaporate the solvent. The product can be further purified by chromatography if necessary.

B. O-Acylation (Esterification)

Phenols react readily with acid chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form aryl esters.[6]

Experimental Protocol: Acetylation

-

Preparation: Dissolve this compound (1.0 eq) in pyridine or dichloromethane containing triethylamine (1.5 eq) at 0 °C.

-

Reaction: Slowly add acetyl chloride or acetic anhydride (1.2 eq) to the solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with water or dilute HCl.

-

Extraction: Extract the product with an organic solvent.

-

Purification: Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the aryl acetate.

Cleavage of the Methoxy Group: O-Demethylation

The cleavage of the aryl methyl ether bond is a critical transformation in natural product synthesis and medicinal chemistry to unmask a free hydroxyl group.[14] This reaction typically requires harsh conditions and potent reagents due to the stability of the ether linkage.[14]

Table 2: Common Reagents for Aromatic O-Demethylation

| Reagent | Mechanism Type | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | Lewis Acid-Mediated | CH₂Cl₂, -78 °C to RT | Highly effective and widely used. Reacts violently with water.[14] |

| Hydrobromic Acid (HBr) | Brønsted Acid-Mediated | 47% aq. HBr, reflux | Strong acid conditions; protonation followed by SN2 attack of Br⁻.[14] |

| Aluminum Chloride (AlCl₃) | Lewis Acid-Mediated | CH₂Cl₂ or nitrobenzene, heat | Strong Lewis acid; often used with a scavenger like N,N-dimethylaniline.[14][15][16] |

| Alkyl Thiols | Nucleophilic Demethylation | NaH, EtSH in DMF, heat | Utilizes a soft nucleophile (thiolate) to attack the methyl group.[14] |

The most common and reliable method involves the use of boron tribromide (BBr₃). The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, forming an oxonium ion complex. This activates the methyl group for nucleophilic attack by the bromide ion released in the process.[14]

Caption: Mechanism of O-Demethylation using Boron Tribromide (BBr₃).

Experimental Protocol: O-Demethylation with BBr₃

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.

-

Reaction: Add a 1M solution of BBr₃ in CH₂Cl₂ (1.2-1.5 eq) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully and slowly quench the reaction by adding methanol or water at 0 °C.

-

Work-up: Add water and separate the layers. Extract the aqueous phase with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting catechol derivative by column chromatography.

Conclusion

This compound is a molecule of significant synthetic potential, whose reactivity is a direct consequence of the electronic push-and-pull of its substituents. The potent activating -OH and -OCH₃ groups make it highly susceptible to electrophilic attack, while the fluorine atoms, though on an electron-rich ring, can serve as leaving groups in nucleophilic substitutions under the right conditions. Furthermore, the hydroxyl and methoxy groups themselves are key functional handles that can be readily modified through alkylation, acylation, or cleavage. A thorough understanding of these competing and complementary reaction mechanisms is paramount for researchers aiming to leverage this versatile building block in the complex synthetic routes required for modern drug discovery and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. acgpubs.org [acgpubs.org]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 15. WO2015155181A1 - O-demethylating process of methoxy substituted morphinan-6-one derivatives - Google Patents [patents.google.com]

- 16. WO2008091379A1 - A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers - Google Patents [patents.google.com]

"solubility of 2,3-Difluoro-6-methoxyphenol in organic solvents"

An In-depth Technical Guide to the Solubility of 2,3-Difluoro-6-methoxyphenol in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a detailed examination of the solubility characteristics of this compound, a fluorinated phenolic compound of increasing interest in medicinal chemistry. Due to the absence of publicly available quantitative solubility data, this document establishes a robust predictive framework based on first principles of chemical interactions, including polarity and hydrogen bonding. Furthermore, it equips researchers with a comprehensive, step-by-step experimental protocol to determine solubility in their own laboratory settings, ensuring both accuracy and safety. This synthesis of theoretical analysis and practical methodology serves as an essential resource for professionals engaged in the synthesis, purification, formulation, and analysis of this compound.

Introduction to this compound

This compound is a substituted aromatic compound with a molecular structure that imparts a unique combination of physicochemical properties. Understanding these properties is the foundation for predicting its behavior in various solvent systems.

1.1 Physicochemical Properties

-

Melting Point: 46 °C[1]

-

Appearance: Crystalline solid

-

Structure: The molecule consists of a benzene ring functionalized with two adjacent fluorine atoms, a hydroxyl group (phenol), and a methoxy group. The relative positions of these groups dictate the molecule's electronic distribution, polarity, and hydrogen bonding potential.

The presence of fluorine atoms can significantly alter a molecule's properties, often enhancing metabolic stability and binding affinity in biological systems.[3] The phenolic hydroxyl group is a key site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors governing the solubility of this compound are solvent polarity, hydrogen bonding capacity, and molecular size.[6]

-

Polarity: Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5][6] The subject molecule possesses both polar (hydroxyl and methoxy groups) and non-polar (aromatic ring) regions, suggesting it will have varied solubility across a spectrum of solvents.

-

Hydrogen Bonding: The ability of the phenolic -OH group to form hydrogen bonds is a dominant factor in its solubility in protic solvents like alcohols.[7] The methoxy group's oxygen and the fluorine atoms can also act as hydrogen bond acceptors.

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[6] However, for a molecule of this size (160.12 g/mol ), this effect is less pronounced than polarity and hydrogen bonding.

The interplay of these factors is crucial. For instance, the electron-withdrawing nature of the two fluorine atoms can increase the acidity of the phenolic proton, potentially influencing its interactions with basic or highly polar solvents.

Predicted Solubility Profile

While experimentally derived quantitative data is the gold standard, a predictive qualitative analysis provides essential guidance for solvent selection in synthesis, chromatography, and formulation. The following table summarizes the predicted solubility of this compound in common organic solvents, based on the principles outlined above.

| Solvent | Solvent Type | Key Properties | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Forms strong H-bonds | Very Soluble | Excellent hydrogen bond donor and acceptor, similar polarity. |

| Ethanol | Polar Protic | Forms strong H-bonds | Very Soluble | Strong hydrogen bonding capabilities align well with the solute's hydroxyl group.[7] |

| Isopropanol | Polar Protic | Forms H-bonds | Soluble | Good hydrogen bonding, but increased non-polar character may slightly reduce solubility compared to methanol/ethanol. |

| Acetone | Polar Aprotic | H-bond acceptor | Soluble | The ketone can accept a hydrogen bond from the phenol; strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | H-bond acceptor | Soluble | The ester carbonyls act as hydrogen bond acceptors. |

| Dichloromethane | Polar Aprotic | Weakly polar | Sparingly Soluble | Can engage in dipole-dipole interactions but lacks strong H-bonding sites. |

| Toluene | Non-Polar | Aromatic | Slightly Soluble | Some affinity due to π-π stacking with the benzene ring, but overall polarity mismatch limits solubility. |

| Hexane | Non-Polar | Aliphatic | Insoluble | Significant mismatch in polarity and intermolecular forces. |

| Water | Polar Protic | Forms strong H-bonds | Slightly Soluble | While capable of H-bonding, the non-polar aromatic ring and fluorine atoms limit miscibility. |

Experimental Protocol for Solubility Determination

This section provides a standardized workflow for determining the equilibrium solubility of this compound using the shake-flask method, a reliable and widely used technique.[4]

4.1 Safety & Handling Precautions

Researchers must consult the specific Safety Data Sheet (SDS) for this compound. Based on data for similar fluorinated and methoxylated phenols, the following precautions are mandatory:[8][9]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

-

Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[9]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

4.2 Materials & Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or orbital shaker with temperature control

-

Micropipettes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with solvent)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.3 Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of this compound into a tared glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

-

Solvent Addition: Add a precise, known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial. Place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A longer time may be necessary and should be validated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess, undissolved solid to sediment.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette. Do not disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, tared vial. This step is critical to remove any suspended microparticles.

-

Dilution & Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the calibrated range of your analytical instrument. Analyze the sample to determine the concentration.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

References

- 1. PubChemLite - this compound (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound [stenutz.eu]

- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-6-methoxyphenol, 97% | Fisher Scientific [fishersci.ca]

- 5. appchemical.com [appchemical.com]

- 6. 2-(3-Hydroxypropyl)-6-methoxyphenol (106800-28-6) for sale [vulcanchem.com]

- 7. 2-氟-6-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(2-Fluoropropyl)-2-methoxyphenol | C10H13FO2 | CID 130035075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Difluoro-6-nitrophenol 98 82419-26-9 [sigmaaldrich.com]

A Tale of Two Substituents: Unraveling the Electronic Effects of Fluorine and Methoxy Groups in Phenols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a phenol ring with fluorine or a methoxy group introduces a fascinating interplay of competing electronic effects that profoundly influence molecular properties such as acidity (pKa). Understanding these substituent-driven modulations is not merely an academic exercise; it is a cornerstone of modern drug design and development, where precise control over a molecule's ionization state is critical for its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the inductive and resonance effects exerted by fluorine and methoxy groups, comparing their impact across ortho, meta, and para positions. We will dissect the causality behind observed pKa trends, provide a robust experimental framework for their measurement, and explore the practical implications for medicinal chemistry.

The Fundamentals: A Duel of Inductive and Resonance Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Any substituent that stabilizes this negative charge will increase acidity (lower pKa), while a substituent that destabilizes it will decrease acidity (higher pKa).[1] This stabilization is primarily governed by two opposing forces: the Inductive Effect and the Resonance (or Mesomeric) Effect.

-

Inductive Effect (I): This is an effect transmitted through the sigma (σ) bonds of the molecule. Electronegative atoms pull electron density towards themselves, creating a dipole. This effect weakens with distance.[2]

-

Resonance Effect (M): This involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring. Substituents with lone pairs of electrons can donate them into the ring (+M effect).[2]

This fundamental conflict is the key to understanding the behavior of our two substituents.

Caption: Dueling influences of Inductive and Resonance effects.

The Baseline: The Phenol Molecule

Unsubstituted phenol has a pKa of approximately 9.98-10.0.[3][4][5] Its acidity is significantly greater than that of aliphatic alcohols (e.g., cyclohexanol, pKa ≈ 16) because the negative charge of the resulting phenoxide ion is delocalized—and thus stabilized—by the aromatic ring's π-system.[2][3]

Caption: Resonance stabilization of the phenoxide ion.

Case Study: The Fluorine Substituent

Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I).[2] However, it also possesses lone pairs that can be donated into the ring via resonance (+M effect). In the case of halogens, the strong -I effect almost always dominates the +M effect.[1]

Impact on Acidity

-

Ortho-Fluorophenol (pKa ≈ 8.7 - 8.81): The fluorine atom is in close proximity to the hydroxyl group. This proximity maximizes the potent -I effect, which strongly stabilizes the phenoxide conjugate base, making o-fluorophenol significantly more acidic than phenol.[5][6][7][8] While some intramolecular hydrogen bonding between the ortho-fluorine and the hydroxyl hydrogen can occur, its stabilizing effect on the neutral phenol is not strong enough to overcome the powerful inductive stabilization of the anion.[7][9] The dominant factor remains the -I effect.[7][10]

-

Meta-Fluorophenol (pKa ≈ 9.3): At the meta position, the resonance effect is inoperative. Therefore, only the electron-withdrawing -I effect influences the hydroxyl group.[5] As the inductive effect diminishes with distance, it is weaker here than at the ortho position, resulting in an acidity that is greater than phenol but less than o-fluorophenol.[6][11]

-

Para-Fluorophenol (pKa ≈ 9.8 - 9.9): At the para position, both the -I and +M effects are at play. The electron-withdrawing -I effect increases acidity, while the electron-donating +M effect decreases it. The net result is a near-cancellation, leaving p-fluorophenol with an acidity very similar to, but slightly greater than, unsubstituted phenol.[5][11][12] The trend clearly shows the dominance of the distance-dependent inductive effect for fluorine: ortho > meta > para in terms of acidity enhancement.[5][6]

Case Study: The Methoxy Substituent (-OCH₃)

The methoxy group presents a different scenario. Like fluorine, its oxygen atom is electronegative, leading to an electron-withdrawing inductive effect (-I).[3] However, the lone pairs on the oxygen are much more available for delocalization, resulting in a very strong electron-donating resonance effect (+M). For the methoxy group, the +M effect generally outweighs the -I effect, particularly at the ortho and para positions.[1][13]

Impact on Acidity

-

Ortho-Methoxyphenol (pKa ≈ 9.98): This isomer presents a complex case. The strong +M effect, which donates electron density and destabilizes the phenoxide, is countered by the -I effect, which is strongest at this close position.[3][14] The result is a near-perfect cancellation of effects, leading to a pKa that is almost identical to that of unsubstituted phenol.[4][14]

-

Meta-Methoxyphenol (pKa ≈ 9.65): As with fluorine, the resonance effect does not operate from the meta position.[3][14] Here, the electron-withdrawing -I effect of the oxygen atom is the only electronic influence. This effect withdraws electron density, stabilizes the phenoxide ion, and thus increases the acidity, making m-methoxyphenol the most acidic of the methoxy isomers.[3][4]

-

Para-Methoxyphenol (pKa ≈ 10.21): At the para position, the powerful +M effect dominates.[3] The methoxy group donates electron density directly into the ring and onto the phenoxide oxygen, destabilizing the negative charge.[13][15] This destabilization makes it less favorable to lose a proton, resulting in a decrease in acidity compared to phenol.[3][16]

Comparative Analysis and Data Summary

The divergent behaviors of fluorine and methoxy substituents highlight a crucial principle: the net electronic effect is a delicate balance of induction, resonance, and position. For fluorine, the overriding factor is its strong, distance-dependent inductive withdrawal. For the methoxy group, the powerful resonance donation dominates, except at the meta position where it cannot operate.

| Compound | pKa Value | Key Electronic Effect(s) |

| Phenol | ~9.98[4] | Baseline |

| Fluorophenols | ||

| ortho-Fluorophenol | ~8.7[6][7] | Strong -I effect dominates |

| meta-Fluorophenol | ~9.3[6][11] | -I effect only |

| para-Fluorophenol | ~9.9[6][7] | -I and +M effects nearly cancel |

| Methoxyphenols | ||

| ortho-Methoxyphenol | ~9.98[3][4] | -I and +M effects cancel |

| meta-Methoxyphenol | ~9.65[3][4] | -I effect only |

| para-Methoxyphenol | ~10.21[3][4] | Strong +M effect dominates |

Application of the Hammett Equation

The Hammett equation, log(Kₓ/Kₒ) = ρσ, provides a quantitative framework for correlating reaction rates and equilibrium constants with substituent electronic effects.[17][18] The substituent constant (σ) quantifies the electronic influence of a substituent (with negative values for electron-donating groups and positive for electron-withdrawing), while the reaction constant (ρ) measures the sensitivity of the reaction to these effects.[17] The ionization of phenols in water has a positive ρ value (+2.008), indicating that the reaction is favored by electron-withdrawing groups that stabilize the negative charge on the phenoxide.[18] The pKa data in the table above align perfectly with the principles of the Hammett equation, where substituents with positive σ values (like fluorine) decrease the pKa and those with negative σ values (like methoxy at the para position) increase it.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol provides a reliable method for determining the pKa of substituted phenols, leveraging the difference in UV-Vis absorbance between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).

Principle: The Henderson-Hasselbalch equation (pKa = pH + log([ArOH]/[ArO⁻])) is the foundation. By measuring absorbance at a wavelength where ArOH and ArO⁻ differ significantly across a range of pH values, the ratio of the two species can be determined, allowing for the calculation of pKa.[19]

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of the test phenol in a suitable organic solvent (e.g., ethanol or DMSO) to ensure solubility.

-

Prepare a series of buffer solutions spanning a pH range from approximately pKa - 2 to pKa + 2 (e.g., universal buffer systems or individual phosphate/borate buffers).

-

-

Sample Preparation:

-

For each buffer solution, create a sample by adding a small, constant aliquot of the phenol stock solution to a fixed volume of the buffer (e.g., 50 µL of stock into 2.95 mL of buffer). This ensures the final phenol concentration is constant while the pH varies.

-

Prepare two reference samples: one in a highly acidic solution (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of pure ArOH, and one in a highly basic solution (e.g., 0.1 M NaOH, pH 13) for the spectrum of pure ArO⁻.

-

-

Spectrophotometric Measurement:

-

Using a dual-beam UV-Vis spectrophotometer, scan each sample (including the acidic and basic references) across a relevant wavelength range (typically 220-350 nm).

-

Identify the isosbestic point(s) where the molar absorptivity of ArOH and ArO⁻ are equal. The presence of a sharp isosbestic point is a self-validating check for a clean two-state equilibrium.

-

Select an analytical wavelength where the difference in absorbance between ArOH and ArO⁻ is maximal.

-

-

Data Analysis and pKa Calculation:

-

At the chosen analytical wavelength, record the absorbance (A) for each sample at its specific pH. Record the absorbance of the acidic reference (A_ArOH) and the basic reference (A_ArO-).

-

Calculate the pKa for each pH point using the equation: pKa = pH - log((A - A_ArOH) / (A_ArO- - A))

-

The final pKa is the average of the values calculated across the buffer series. Alternatively, plotting absorbance vs. pH will yield a sigmoidal curve, and the pH at the inflection point is equal to the pKa.

-

Caption: Workflow for spectrophotometric pKa determination.

Conclusion: Implications for Drug Development

The electronic perturbations caused by fluorine and methoxy groups are powerful tools in medicinal chemistry.

-

Fluorine: The introduction of fluorine is a common strategy to increase acidity and modulate lipophilicity.[20] By lowering the pKa of a phenolic moiety, chemists can ensure it is in its ionized (phenoxide) form at physiological pH (7.4), which can be critical for forming salt-bridge interactions with a biological target.

-

Methoxy: The methoxy group can be used to fine-tune acidity in the opposite direction. Converting a phenol to a para-methoxy derivative can decrease its acidity, keeping it in the neutral, protonated form.[16] This can enhance membrane permeability, as neutral species are generally more lipophilic than their charged counterparts.

Ultimately, a deep, mechanistic understanding of how these substituents function allows for the rational design of molecules with tailored physicochemical properties, accelerating the journey from lead compound to viable drug candidate.

References

- 1. Question What are the electronic effects exerted by the substituents -OCH.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. physicsforums.com [physicsforums.com]

- 6. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

- 7. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. web.viu.ca [web.viu.ca]

- 18. Hammett equation - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

- 20. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of Fluorinated Methoxyphenols in Modern Research: A Technical Guide

Foreword: The Unseen Influence of Fluorine and Methoxy Moieties

In the landscape of modern chemical and biomedical research, the strategic modification of molecular scaffolds is paramount to unlocking novel functionalities and therapeutic potentials. Among the vast arsenal of chemical tools, the introduction of fluorine and methoxy groups onto a phenolic backbone represents a particularly powerful strategy. This guide delves into the burgeoning field of fluorinated methoxyphenols, a class of compounds demonstrating remarkable versatility and potential across diverse research applications, from drug discovery to materials science. We will explore the fundamental principles that make these molecules compelling, detail their synthesis, and provide in-depth case studies of their application, equipping researchers, scientists, and drug development professionals with the foundational knowledge to leverage these unique structures in their own work.

The Physicochemical Impact of Fluorine and Methoxy Substitution

The combination of fluorine and a methoxy group on a phenol ring is not a random selection but a deliberate design choice to modulate a molecule's properties in a predictable and advantageous manner.

The Role of Fluorine: The introduction of fluorine, the most electronegative element, imparts a range of desirable characteristics. Its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic influence is profound. Key effects include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug candidate's half-life.[1][2]

-

Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's active site, including dipole-dipole interactions and even weak hydrogen bonds, which can enhance binding affinity and selectivity.[3]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of a nearby functional group, such as the phenolic hydroxyl, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets.

-

Increased Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4]

The Contribution of the Methoxy Group: The methoxy group (-OCH3), while seemingly simple, provides a complementary set of properties:

-

Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition in biological systems.

-

Electronic Effects: As an electron-donating group, the methoxy substituent can influence the electronic properties of the aromatic ring, affecting reactivity and interaction with other molecules.

-

Conformational Control: The presence of a methoxy group can introduce steric hindrance, influencing the preferred conformation of the molecule and potentially locking it into a bioactive shape.

The interplay of these two functional groups creates a unique chemical space, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of Representative Fluorinated Phenols

The following table summarizes key physicochemical properties of various substituted phenols to illustrate the impact of fluorination and methoxylation.

| Compound | pKa | logP (Predicted) | Notes | Reference |

| Phenol | 9.99 | 1.48 | Baseline for comparison. | [5][6] |

| 4-Methoxyphenol | 10.21 | 1.34 | Methoxy group slightly increases pKa. | [6] |

| 4-Fluorophenol | 9.81 | 1.63 | Fluorine lowers pKa and increases lipophilicity. | |

| 2-Fluoro-4-methoxyphenol | - | - | Data not readily available; expect pKa to be lower than 4-methoxyphenol. | |

| 4-Fluoro-2-methoxyphenol | - | - | Data not readily available; expect pKa to be lower than 2-methoxyphenol. |

Note: Experimental data for all compounds is not consistently available in the literature. Predicted values can be used as a guide, but experimental verification is recommended.

Synthetic Strategies for Accessing Fluorinated Methoxyphenols

The synthesis of fluorinated methoxyphenols can be approached through several reliable methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

This is a powerful method for introducing a methoxy group onto a fluorine-activated aromatic ring. The presence of electron-withdrawing groups (such as a nitro group or additional fluorine atoms) on the ring enhances its susceptibility to nucleophilic attack.[7][8][9]

Experimental Protocol: Synthesis of a Methoxy-Substituted Fluorophenol via SNAr

This protocol describes a general procedure for the methoxylation of a fluorinated phenol.

Materials:

-

Fluorinated phenol (e.g., 2,4-difluorophenol) (1 equivalent)

-

Sodium methoxide (1.1 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorinated phenol in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium methoxide to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired fluorinated methoxyphenol.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction without interfering with the nucleophile.

-

Sodium Methoxide: A strong nucleophile that readily displaces the fluorine atom.

-

Acidic Workup: Neutralizes the excess base and protonates the phenoxide to yield the final phenol product.

Williamson Ether Synthesis

A classic and versatile method for forming ethers, the Williamson ether synthesis can be adapted to synthesize fluorinated methoxyphenols. This SN2 reaction involves the reaction of a phenoxide with an alkyl halide.[2][10][11][12][13]

Experimental Protocol: Williamson Ether Synthesis of a Fluorinated Methoxyphenol

This protocol outlines the synthesis of a fluorinated methoxyphenol from a dihydroxyfluorobenzene.

Materials:

-

Fluorinated dihydric phenol (e.g., 4-fluororesorcinol) (1 equivalent)

-

Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil)

-

Methyl iodide (1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the fluorinated dihydric phenol and anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to afford the desired fluorinated methoxyphenol.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base that efficiently deprotonates the phenol to form the reactive phenoxide.

-

Methyl Iodide: A reactive electrophile for the SN2 reaction.

-

Anhydrous THF: A suitable aprotic solvent for this reaction.

-

Saturated Aqueous Ammonium Chloride: A mild quenching agent to neutralize the excess sodium hydride.

Applications in Drug Discovery and Chemical Biology

The unique properties of fluorinated methoxyphenols make them highly attractive scaffolds in drug discovery.

Enzyme Inhibition

Fluorinated organic molecules are potent tools for modulating enzymatic activity.[14] They can act as competitive, non-competitive, or mechanism-based inhibitors.[14][15][16]

Case Study: Inhibition of Monoamine Oxidase B (MAO-B)

A series of fluorinated methoxylated chalcones have been synthesized and evaluated as inhibitors of human monoamine oxidase A (MAO-A) and B (MAO-B).[17] MAO-B is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[18] The study found that these compounds were reversible and selective inhibitors of MAO-B with a competitive mode of inhibition.[17] The most potent compound, (2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl] prop-2-en-1-one, exhibited a Ki value of 0.22 µM for MAO-B, which is comparable to the standard drug selegiline.[17] Molecular docking studies suggested that the methoxy and trifluoromethyl groups play crucial roles in binding to the enzyme's active site.[17]

Neuroprotective Agents

Fluorinated compounds are being explored for the treatment of neurodegenerative diseases like Alzheimer's due to their ability to cross the blood-brain barrier and their potential to inhibit processes like amyloid fibrillogenesis.[4] The development of fluorinated polyphenols as selective inhibitors of DYRK1A/B kinase for treating neuroinflammatory diseases is a promising area of research.[19]

Positron Emission Tomography (PET) Imaging Agents

The fluorine-18 (18F) isotope is a widely used positron emitter in PET imaging due to its favorable half-life (approximately 110 minutes) and low positron energy, which allows for high-resolution images.[20][21] Fluorinated methoxyphenols can be radiolabeled with 18F to create novel PET tracers for visualizing and quantifying biological processes in vivo.

Radiolabeling Process:

The introduction of 18F into a molecule typically involves a nucleophilic substitution reaction where a suitable leaving group (e.g., a tosylate, mesylate, or another halide) is displaced by [18F]fluoride.[14][20] This is often performed in an automated synthesis module to handle the radioactivity safely and efficiently.[20]

Workflow: Development of a Fluorinated Methoxyphenol-based PET Tracer

A notable example is the development of fluorinated derivatives of celecoxib as selective COX-2 inhibitors for PET imaging of inflammation and cancer.[22][23] While not strictly methoxyphenols, the principles of designing and evaluating these tracers are directly applicable.

Applications in Materials Science

The unique electronic and physical properties of fluorinated methoxyphenols also make them valuable building blocks in materials science.

High-Performance Polymers

Fluorinated poly(arylene ether)s are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, low dielectric constants, and low moisture absorption.[15][24] The incorporation of fluorine, often as trifluoromethyl (-CF3) groups, enhances solubility, increases the glass transition temperature, and improves the dielectric properties of these polymers.[17] Fluorinated methoxyphenols can serve as monomers in the synthesis of these advanced materials. The synthesis of such polymers often involves a nucleophilic aromatic substitution polycondensation reaction.[15][17]

Organic Electronics

In the field of organic electronics, fluorination is a key strategy for tuning the electronic properties of materials used in devices like organic light-emitting diodes (OLEDs).[23][25][26][27][28][29] The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material against oxidation.[25] Fluorinated methoxyphenols can be used as precursors for the synthesis of hole transport materials, electron transport materials, or emissive materials in OLEDs.[11]

Analytical Characterization: The Power of 19F NMR

A significant advantage of working with fluorinated compounds is the ability to use 19F Nuclear Magnetic Resonance (NMR) spectroscopy for their characterization. 19F NMR is a powerful analytical tool due to the 100% natural abundance of the 19F isotope and its high sensitivity.[3][13][24][27]

Key features of 19F NMR include:

-

Wide Chemical Shift Range: This allows for the clear resolution of signals from different fluorine environments within a molecule.[3]

-

Sensitivity to the Local Environment: The chemical shift of a fluorine nucleus is highly sensitive to its electronic and steric environment, making it an excellent probe for studying molecular interactions and conformational changes.[3]

-

Absence of Background Signals: Since naturally occurring fluorinated compounds are rare in biological systems, 19F NMR spectra are typically free from background noise.[13]

19F NMR can be used to:

-

Confirm the successful incorporation of fluorine into a molecule.

-

Determine the structure and stereochemistry of fluorinated compounds.

-

Study the binding of a fluorinated ligand to a protein.

-

Monitor the progress of reactions involving fluorinated molecules.[24]

Future Outlook and Conclusion

The strategic incorporation of fluorine and methoxy groups into phenolic scaffolds has proven to be a highly effective approach for generating molecules with diverse and valuable properties. The applications of fluorinated methoxyphenols in research are continually expanding, driven by advances in synthetic chemistry and a deeper understanding of the subtle yet powerful effects of these functional groups. From developing more effective and stable drugs to creating next-generation materials for electronics and other high-tech applications, fluorinated methoxyphenols represent a rich and promising area of scientific exploration. This guide has provided a foundational overview of their synthesis, properties, and applications, with the aim of inspiring and enabling further innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sips.org.in [sips.org.in]

- 7. acgpubs.org [acgpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. jk-sci.com [jk-sci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. openmedscience.com [openmedscience.com]

- 21. Secrets of the active site | News | Chemistry World [chemistryworld.com]

- 22. rroij.com [rroij.com]

- 23. Organic Light-Emitting Diode (OLED) Materials | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 24. researchgate.net [researchgate.net]

- 25. phys.org [phys.org]

- 26. ossila.com [ossila.com]

- 27. researchgate.net [researchgate.net]

- 28. ossila.com [ossila.com]

- 29. ossila.com [ossila.com]

The Emergence of a Key Fluorinated Synthon: A Technical Guide to 2,3-Difluoro-6-methoxyphenol

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability. Within the vast arsenal of fluorinated building blocks, 2,3-difluoro-6-methoxyphenol has emerged as a valuable synthon, particularly in the synthesis of complex pharmaceutical intermediates. This technical guide provides an in-depth exploration of the discovery, synthesis, properties, and applications of this versatile compound, offering researchers and drug development professionals a comprehensive resource. While a definitive historical account of its initial synthesis remains elusive in publicly accessible literature, its development is intrinsically linked to the broader advancements in organofluorine chemistry and the escalating demand for novel fluorinated scaffolds in medicinal chemistry.

Introduction: The Rise of Fluorinated Phenols in Medicinal Chemistry

The introduction of fluorine atoms into aromatic rings is a well-established strategy for modulating the physicochemical properties of drug candidates. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation. The 2,3-difluoro substitution pattern on a phenolic ring, in particular, offers a unique combination of electronic and steric properties that have been exploited in the design of potent and selective inhibitors for various biological targets.

This compound (CAS No. 186306-70-7) is a prime example of a strategically designed fluorinated intermediate.[1][2] Its structure combines the activating and directing effects of the hydroxyl and methoxy groups with the modulating influence of the vicinal fluorine atoms. This arrangement makes it a versatile precursor for a range of more complex molecules, especially in the development of kinase inhibitors for oncology and treatments for central nervous system disorders.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 186306-70-7 | [1] |

| Molecular Formula | C₇H₆F₂O₂ | [4] |

| Molecular Weight | 160.12 g/mol | [3] |

| Appearance | Not explicitly stated, but related compounds are crystalline solids | |

| Storage | 2-8°C, dry | [3] |

Synthetic Strategies: A Retrosynthetic Perspective

While a singular, documented "discovery" synthesis of this compound is not apparent, its synthesis can be logically deduced from established methodologies for the preparation of substituted fluorinated aromatic compounds. A common and logical precursor is a suitably substituted difluoroanisole or difluoronitrobenzene.

A plausible and widely practiced approach involves the ortho-lithiation of a precursor like 3,4-difluoroanisole, followed by the introduction of a hydroxyl group or a precursor to it. The synthesis of the related compound, 2,3-difluoro-6-methoxybenzaldehyde, provides a strong template for this approach.[5]

Proposed Synthetic Pathway

The following workflow illustrates a likely synthetic route, drawing parallels from the synthesis of structurally similar compounds.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established organometallic chemistry principles and analogous syntheses.

Step 1: Ortho-lithiation of 3,4-Difluoroanisole

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78°C, add n-butyllithium dropwise.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78°C for 30 minutes.

-

Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution, maintaining the temperature at -78°C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation at the 2-position.

Step 2: Electrophilic Quench with a Borate Ester

-

To the lithiated species at -78°C, add triisopropyl borate dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

Step 3: Oxidation and Workup

-

Cool the reaction mixture to 0°C and add an oxidative workup solution, such as aqueous hydrogen peroxide and sodium hydroxide, to convert the borate ester to the corresponding phenol.

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to protonate the phenoxide.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its role as a key intermediate for more complex molecules with enhanced biological activity.[3] The fluorine atoms can improve metabolic stability and binding affinity.[3]

Role in the Synthesis of Kinase Inhibitors

Many selective kinase inhibitors, a critical class of oncology drugs, feature complex heterocyclic cores. The phenolic and methoxy groups of this compound provide handles for further functionalization, allowing for its incorporation into these larger, more intricate structures. The difluoro-substitution pattern can be crucial for achieving selectivity and potency.

Agrochemical Applications

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemicals. The introduction of fluorine can enhance the bioavailability and environmental stability of crop protection agents.[3] While specific examples citing this compound in agrochemical synthesis are not detailed in the search results, its structural motifs are consistent with those found in modern pesticides and herbicides.

The broader context of fluorinated phenols, such as 2,3-difluoro-6-nitrophenol, underscores the importance of this class of compounds as precursors to valuable molecules, including quinolonecarboxylic acid antibiotics.[6][7]

Commercial Availability and Handling

This compound is commercially available from various chemical suppliers, typically for research and development purposes.[3][8][9] It is important to note that this chemical is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and not for medical or consumer use.[8] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound. It should be stored in a cool, dry place.[3]

Conclusion

While the specific historical genesis of this compound may not be a singular, celebrated event, its importance is firmly established within the field of synthetic and medicinal chemistry. Its rational design, leveraging the predictable effects of fluorination, makes it a valuable tool for the construction of novel bioactive compounds. The synthetic pathways to this and related molecules are well-understood, relying on fundamental principles of organic synthesis. As the quest for more effective and safer drugs and agrochemicals continues, the demand for versatile fluorinated building blocks like this compound is poised to grow, ensuring its continued relevance in the landscape of chemical innovation.

References

- 1. This compound|CAS 186306-70-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. This compound [stenutz.eu]

- 3. This compound [myskinrecipes.com]

- 4. PubChemLite - this compound (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. calpaclab.com [calpaclab.com]

- 9. doronscientific.com [doronscientific.com]

A Technical Guide to the Structural Analysis of 2,3-Difluoro-6-methoxyphenol

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 2,3-Difluoro-6-methoxyphenol, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals.[1] Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple listing of techniques. It establishes an integrated analytical workflow, detailing the causality behind experimental choices and emphasizing the synthesis of data from multiple techniques to achieve unambiguous structural verification. We will cover foundational property analysis, advanced spectroscopic methods (MS, IR, and multi-nuclear NMR), and the definitive solid-state characterization by X-ray crystallography. Each section includes field-proven protocols and explains how the data interlink to form a self-validating analytical system.

Introduction: The Significance of Precise Structural Verification

This compound is a substituted aromatic compound whose utility in medicinal chemistry and materials science is predicated on its precise molecular architecture. The strategic placement of two fluorine atoms and a methoxy group on the phenol ring dramatically influences its electronic properties, metabolic stability, and binding affinity to biological targets.[1] Therefore, absolute certainty in its structure—confirming the specific 2,3,6-substitution pattern—is not merely an academic exercise but a critical prerequisite for its application in any advanced synthesis or biological study.

An incorrect structural assignment can lead to the failure of multi-step synthetic campaigns, misinterpretation of structure-activity relationships (SAR), and significant financial and temporal losses. This guide presents a logical, multi-pronged approach to ensure the identity and purity of the target compound, integrating data from orthogonal analytical techniques to build an unassailable structural proof.

Compound Profile and Foundational Data

A crucial first step in any analysis is to gather the basic physicochemical properties of the compound. This data serves as a primary reference against which all subsequent experimental results will be compared.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 186306-70-7 | CP Lab Safety[3] |

| Molecular Formula | C₇H₆F₂O₂ | CP Lab Safety[3] |

| Molecular Weight | 160.12 g/mol | Stenutz[4] |